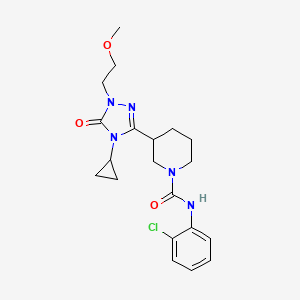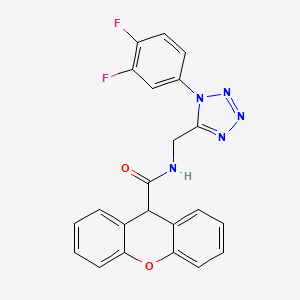![molecular formula C14H17N3O3 B2568835 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034427-71-7](/img/structure/B2568835.png)
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic compound that features two key functional groups: isoxazole and pyridine. These groups provide the molecule with unique chemical properties that make it suitable for various applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a multi-step reaction starting with the preparation of the isoxazole ring. This process typically includes:
Nitrile oxide cycloaddition for the formation of the isoxazole ring.
Coupling reactions to attach the pyridine moiety.
Typical reaction conditions include the use of solvents like dichloromethane or methanol, with catalysts such as palladium on carbon to facilitate hydrogenation reactions.
Industrial Production Methods
Industrial synthesis of this compound may involve continuous flow techniques to improve yield and reduce reaction time. Automated reactors can precisely control temperature and reagent addition, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction can be achieved using hydrogenation, often in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions are common, particularly at the isoxazole ring.
Common Reagents and Conditions
Reagents such as sodium borohydride for reduction, sulfuric acid for acidic conditions, and bases like sodium hydroxide for substitution reactions are frequently employed.
Major Products Formed
The primary products of these reactions often include functionalized derivatives of the original compound, which can be further utilized in various synthetic pathways.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological studies, it is utilized as a probe to investigate cellular pathways and receptor binding activities.
Medicine
Industry
Industrially, it is used in the production of advanced materials with specialized properties, such as coatings and polymers.
Mécanisme D'action
The mechanism by which 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one exerts its effects often involves interaction with molecular targets such as GABA receptors in the nervous system. It can modulate neurotransmitter activity by either agonistic or antagonistic actions, thereby influencing various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-fluoroisoxazolo[4,5-c]pyridin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Uniqueness
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is unique due to its distinct structural configuration that allows for selective receptor binding and interaction. Its specific arrangement of the isoxazole and pyridine rings provides it with a unique profile of biological activity compared to other similar compounds.
This compound stands out for its balanced properties in both reactivity and stability, making it a valuable tool in both synthetic chemistry and applied research contexts.
Propriétés
IUPAC Name |
1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-12(10(2)19-16-9)3-4-14(18)17-6-5-13-11(8-17)7-15-20-13/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXAVFTQXEOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)

![2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2568759.png)



![N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2568763.png)



![7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2568769.png)



